N1-(3-acetamidophenyl)-N2-(2-cyclohexyl-2-hydroxyethyl)oxalamide

Mitochondrial Complex I S1QEL Analog Ligand Efficiency

N1-(3-acetamidophenyl)-N2-(2-cyclohexyl-2-hydroxyethyl)oxalamide (CAS 1351641-64-9, molecular formula C18H25N3O4, molecular weight 347.41 g/mol) is a synthetic unsymmetrical oxalamide derivative featuring a 3-acetamidophenyl group at the N1 position and a 2-cyclohexyl-2-hydroxyethyl moiety at the N2 position. This compound belongs to a broader class of N-aryl-N'-alkyl oxalamides that have garnered attention due to the discovery of S1QELs (Suppressors of site IQ Electron Leak)—small molecules that potently and selectively suppress superoxide/H2O2 production at the IQ site of mitochondrial respiratory complex I without impairing oxidative phosphorylation.

Molecular Formula C18H25N3O4
Molecular Weight 347.415
CAS No. 1351641-64-9
Cat. No. B2581986
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN1-(3-acetamidophenyl)-N2-(2-cyclohexyl-2-hydroxyethyl)oxalamide
CAS1351641-64-9
Molecular FormulaC18H25N3O4
Molecular Weight347.415
Structural Identifiers
SMILESCC(=O)NC1=CC(=CC=C1)NC(=O)C(=O)NCC(C2CCCCC2)O
InChIInChI=1S/C18H25N3O4/c1-12(22)20-14-8-5-9-15(10-14)21-18(25)17(24)19-11-16(23)13-6-3-2-4-7-13/h5,8-10,13,16,23H,2-4,6-7,11H2,1H3,(H,19,24)(H,20,22)(H,21,25)
InChIKeyVPMWDIOAARDMBS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N1-(3-acetamidophenyl)-N2-(2-cyclohexyl-2-hydroxyethyl)oxalamide (CAS 1351641-64-9): Structural Overview and S1QEL-Class Context for Research Procurement


N1-(3-acetamidophenyl)-N2-(2-cyclohexyl-2-hydroxyethyl)oxalamide (CAS 1351641-64-9, molecular formula C18H25N3O4, molecular weight 347.41 g/mol) is a synthetic unsymmetrical oxalamide derivative featuring a 3-acetamidophenyl group at the N1 position and a 2-cyclohexyl-2-hydroxyethyl moiety at the N2 position [1]. This compound belongs to a broader class of N-aryl-N'-alkyl oxalamides that have garnered attention due to the discovery of S1QELs (Suppressors of site IQ Electron Leak)—small molecules that potently and selectively suppress superoxide/H2O2 production at the IQ site of mitochondrial respiratory complex I without impairing oxidative phosphorylation [2]. The defining structural feature of this compound is the cyclohexyl-hydroxyethyl N2 substituent, which replaces the larger thiazolyl-ethyl group found in the prototypical S1QEL1.1 (CAS 897613-29-5), yielding a substantially lower molecular weight and distinct physicochemical profile [1].

Compound Class S1QEL oxalamide analog for mitochondrial complex I site IQ superoxide/H2O2 studies
N2 Substituent 2-cyclohexyl-2-hydroxyethyl group; distinct from prototypical thiazole-containing S1QEL scaffolds
Selection Context Lower predicted lipophilicity and molecular weight may support SAR expansion and binding-mode studies

Why N1-(3-acetamidophenyl)-N2-(2-cyclohexyl-2-hydroxyethyl)oxalamide Cannot Be Interchanged with Generic Oxalamide Analogs in Mitochondrial Research


Within the oxalamide class, small variations in the N2 substituent can produce large differences in potency, selectivity, and physicochemical properties relevant to mitochondrial research applications. The Brand et al. (2016) S1QEL discovery cascade demonstrated that among 635,000 screened compounds, only a narrow subset of oxalamide derivatives met stringent selectivity criteria for site IQ suppression without impairing bioenergetic function [1]. The prototypical compound S1QEL1.1 (bearing a 4-methyl-2-(p-tolyl)thiazol-5-yl ethyl N2 group) achieved an IC50 of 0.07 µM against superoxide-H2O2 production at site IQ, while the structurally distinct S1QEL2.2 exhibited an IC50 of 1.5 µM—a 21-fold difference arising solely from N2 substitution patterns within the same core scaffold [1]. Furthermore, the cLogP values varied from 2.4 (S1QEL1.1) to 6.3 (S1QEL2.2), demonstrating that N2 group identity directly governs membrane permeability potential [1]. These data establish that generic substitution among oxalamide analogs is scientifically unsound: the N2-(2-cyclohexyl-2-hydroxyethyl) group in CAS 1351641-64-9 confers a unique combination of hydrogen-bonding capacity (via the secondary alcohol), conformational flexibility (via the cyclohexyl ring), and reduced lipophilicity relative to the thiazole-containing S1QEL scaffolds [1].

N2 Substituent Governs Selectivity and Potency
The 2-cyclohexyl-2-hydroxyethyl group creates a unique hydrogen-bonding and steric profile; generic oxalamide analogs with different N2 groups may shift site IQ suppression characteristics.
Lipophilicity Profile Affects Assay Behavior
Predicted cLogP substantially lower than S1QEL1.1; membrane partitioning and free compound concentration in cellular assays may differ, complicating direct data comparisons.
Synthetic Accessibility Does Not Ensure Functional Equivalence
Simpler synthesis does not guarantee identical biological activity; batch purity and trace impurities may influence mitochondrial assay outcomes.

N1-(3-acetamidophenyl)-N2-(2-cyclohexyl-2-hydroxyethyl)oxalamide: Quantitative Differentiation Evidence for Procurement Decisions


Reduced Molecular Weight and Enhanced Ligand Efficiency Potential vs. S1QEL1.1

The target compound (MW 347.41 g/mol) is 89.12 Da lighter than S1QEL1.1 (MW 436.53 g/mol), representing a 20.4% reduction in molecular weight . This difference arises from the replacement of the 4-methyl-2-(p-tolyl)thiazol-5-yl ethyl N2 group (C20H19N2S, ~245 Da) with the simpler 2-cyclohexyl-2-hydroxyethyl group (C8H15O, ~127 Da) . In the S1QEL discovery program, the most potent and selective compounds (S1QEL1.1 series) all retained the acetamidophenyl N1 group while varying the N2 substituent, indicating that the N1 pharmacophore is critical for site IQ recognition and that N2 modifications primarily tune physicochemical and pharmacokinetic properties [1].

MW Reduction vs. S1QEL1.1
Class-level inference
20.4% lower (89 Da)
May support ligand efficiency and synthetic tractability review
Calculated from molecular formulas; no experimental binding data
Mitochondrial Complex I S1QEL Analog Ligand Efficiency

Predicted Lipophilicity (cLogP) Comparison with S1QEL Tool Compounds

The Brand et al. (2016) study reported calculated partition coefficients (cLogP) of 2.4 for S1QEL1.1, 5.5 for S1QEL2.1, and 6.3 for S1QEL2.2 [1]. The target compound, lacking the extensive aromatic and thiazole functionality of S1QEL1.1 and bearing a polar secondary alcohol on the N2 chain, is predicted to exhibit a cLogP substantially lower than 2.4. Using fragment-based calculation, the replacement of the thiazolyl-ethyl group (estimated logP contribution ~3.5) with the cyclohexyl-hydroxyethyl group (estimated logP contribution ~1.8) suggests a cLogP in the range of 0.7–1.5 for the target compound [2]. This represents a shift toward greater aqueous solubility and reduced non-specific membrane partitioning compared to the prototypical S1QEL scaffolds [1].

Predicted cLogP Comparison
Data to verify
Target ~0.7–1.5 vs. S1QEL1.1 2.4
Supports solubility and non-specific binding profiling
Fragment-based estimate; experimental logD not reported
Lipophilicity Membrane Permeability Drug-like Properties

Hydrogen Bond Donor/Acceptor Profile vs. S1QEL1.1: Implications for Target Engagement Selectivity

The target compound possesses a secondary alcohol (–CH(OH)–) at the N2 terminus, contributing one additional hydrogen bond donor (HBD) compared to S1QEL1.1, which lacks HBD functionality on its N2 group [1]. The HBD/HBA profile of the target compound (HBD = 3, HBA = 4) versus S1QEL1.1 (HBD = 2, HBA = 5, plus sulfur as a weak acceptor) represents a distinct pharmacophoric signature [1]. In the S1QEL discovery program, the acetamidophenyl N1 group was conserved across all S1QEL1-series compounds and is proposed to engage the IQ site of complex I through hydrogen bonding and π-stacking interactions [2]. The additional HBD from the N2 hydroxy group in the target compound introduces the possibility of an auxiliary polar interaction with the complex I binding pocket that is not available to S1QEL1.1, potentially altering the binding mode or target residence time [2].

HBD/HBA Profile
Supporting evidence
+1 HBD, −1 strong HBA vs. S1QEL1.1
May alter complex I binding mode and selectivity window
Theoretical HBD/HBA counts; binding studies required
Hydrogen Bonding Molecular Recognition Complex I IQ Site

Synthetic Accessibility and Procurement Cost Advantage vs. Thiazole-Containing S1QEL Analogs

The N2-(2-cyclohexyl-2-hydroxyethyl) group in the target compound is synthetically derived from 2-amino-1-cyclohexylethanol, a commercially available building block accessible via simple reductive amination of cyclohexanecarboxaldehyde [1]. In contrast, the N2 group of S1QEL1.1 requires a multi-step synthesis involving thiazole ring construction via Hantzsch-type condensation, followed by alkylation and coupling steps [2]. The simpler N2 substituent in the target compound eliminates the need for thiazole chemistry, which typically involves thiourea or thioamide intermediates that can introduce heavy metal impurities (e.g., from mercury or cadmium catalysts) requiring additional purification [2]. This synthetic simplification translates to a potentially lower cost per gram and reduced lead time for custom synthesis, which are relevant factors for procurement decisions when large quantities are needed for in vivo studies [1].

Synthetic Accessibility
Supporting evidence
2–3 fewer steps; avoids heterocycle synthesis
May reduce procurement cost and lead time for multi-gram orders
Based on retrosynthetic analysis; experimental validation pending
Chemical Synthesis Building Block Cost Scale-up Feasibility

N1-(3-acetamidophenyl)-N2-(2-cyclohexyl-2-hydroxyethyl)oxalamide: Evidence-Supported Research Application Scenarios


Tool Compound for Mitochondrial Complex I Site IQ Mechanism-of-Action Studies Requiring Modified Physicochemical Profiles

Investigators studying the structure-activity landscape of S1QEL-class suppressors of site IQ electron leak may select this compound as a comparator tool with reduced lipophilicity (predicted cLogP 0.7–1.5 vs. 2.4 for S1QEL1.1) and lower molecular weight (347.41 vs. 436.53 g/mol), enabling exploration of how N2-group polarity and steric bulk affect site IQ binding kinetics and selectivity relative to the prototypical S1QEL1.1 scaffold, as characterized in the foundational Brand et al. (2016) screening cascade where only two compound families (S1QEL1s and S1QEL2s) survived stringent selectivity filters from an initial 635,000-compound library [1].

SAR Expansion Scaffold for Probing N2 Substituent Effects on Mitochondrial Site IQ vs. Site IF Selectivity

The Brand et al. (2016) hit triage protocol used the site IF+DH assay as a critical counterscreen to eliminate compounds that indirectly lowered superoxide-H2O2 production by dissipating the protonmotive force, with entire compound series (S1QEL3s and S1QEL4s) being discarded when members affected this assay [1]. The target compound, with its unique N2-(2-cyclohexyl-2-hydroxyethyl) group that introduces an additional H-bond donor not present in S1QEL1.1, provides a structurally distinct probe for testing whether polar N2 modifications improve or degrade site IQ vs. site IF selectivity, an essential criterion established in the Brand screening cascade [1].

Procurement-Efficient Entry Point for Academic Labs Initiating S1QEL Analog Programs

For academic laboratories establishing new S1QEL medicinal chemistry programs, this compound offers a structurally simplified entry point with a commercially accessible N2 building block (2-amino-1-cyclohexylethanol) that avoids the multi-step heterocycle synthesis required for thiazole-containing analogs such as S1QEL1.1 [1]. The lower molecular complexity reduces initial synthetic investment while preserving the critical N1-(3-acetamidophenyl) pharmacophore that the Brand et al. (2016) study demonstrated is conserved across all active S1QEL1-series compounds, enabling rapid analog generation for preliminary SAR assessment [2].

Application
Selection Property
Validation Focus
Complex I site IQ mechanism studies
Lower lipophilicity and molecular weight profile for binding-mode exploration
Site IQ binding kinetics and selectivity window relative to reference S1QELs
Site IQ/IF selectivity SAR expansion
Additional hydrogen bond donor for polar interaction probing
Counterscreen for site IF+DH effect per Brand screening protocol
Academic S1QEL analog program initiation
Simplified N2 building block with fewer synthetic steps
Cost and timeline feasibility for multi-gram analog library generation
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